molecular formula C17H21NO B3826123 N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No. B3826123
M. Wt: 255.35 g/mol
InChI Key: GVYCESBPMFSNLB-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide” is a complex organic compound. It contains a bicyclic structure, an amide group, and a methylphenyl group. The bicyclic structure is a common feature in many natural and synthetic compounds, often contributing to their stability and unique reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the amide group, and the attachment of the methylphenyl group. The exact methods would depend on the specific reactivity of these groups and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure would likely impart a rigid, three-dimensional shape to the molecule, while the amide and methylphenyl groups could participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group, for example, could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The methylphenyl group could undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. If it were a catalyst, its mechanism of action might involve lowering the activation energy of a particular chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It would be important to handle it with appropriate safety precautions, especially if it is reactive or toxic .

Future Directions

The future directions for research on this compound could be numerous, depending on its properties and potential applications. These might include exploring its use in pharmaceuticals, materials science, or chemical synthesis, or studying its behavior under various conditions .

properties

IUPAC Name

(4Z)-N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-8-10-13(11-9-12)18-17(19)16-14-6-4-2-3-5-7-15(14)16/h2-3,8-11,14-16H,4-7H2,1H3,(H,18,19)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYCESBPMFSNLB-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C3C2CCC=CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2C3C2CC/C=C\CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Reactant of Route 5
N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Reactant of Route 6
N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.